molecular formula C14H14N2O6 B15010137 2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide

2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide

Cat. No.: B15010137
M. Wt: 306.27 g/mol
InChI Key: UEOVPWFVXBIOMM-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-3-hydroxybutanal, under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Formation of the Dioxin Moiety: The dioxin ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under basic conditions.

    Final Coupling Reaction: The final step involves coupling the furan ring, cyano group, and dioxin moiety through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group on the dioxin moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan ring and the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones, while oxidation of the hydroxy group can yield ketones.

    Reduction: Reduction of the cyano group can produce primary amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring and dioxin moiety can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(furan-2-yl)propanamide: Lacks the dioxin moiety, resulting in different chemical and biological properties.

    3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide:

    2-cyano-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide: Lacks the furan ring, leading to different structural and functional characteristics.

Uniqueness

The uniqueness of 2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, cyano group, and dioxin moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

2-cyano-3-(furan-2-yl)-3-(4-hydroxy-2,2-dimethyl-6-oxo-1,3-dioxin-5-yl)propanamide

InChI

InChI=1S/C14H14N2O6/c1-14(2)21-12(18)10(13(19)22-14)9(7(6-15)11(16)17)8-4-3-5-20-8/h3-5,7,9,18H,1-2H3,(H2,16,17)

InChI Key

UEOVPWFVXBIOMM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=C(C(=O)O1)C(C2=CC=CO2)C(C#N)C(=O)N)O)C

Origin of Product

United States

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